Zanamivir-Cholesterol Conjugate

Pharmacokinetics Long-acting antiviral Plasma half-life

Zanamivir-Cholesterol Conjugate (CAS 2478446-18-1) is a novel long-acting neuraminidase (NA) inhibitor developed by covalently conjugating the established antiviral zanamivir (ZNV) to a cholesterol moiety. This conjugation strategy was designed to overcome ZNV's poor pharmacokinetic profile—notably its short plasma half-life of 2.5–5.1 hours in humans and requirement for twice-daily intranasal administration —by enhancing membrane targeting, cellular uptake, and plasma residence time.

Molecular Formula C61H104N8O15
Molecular Weight 1189.5 g/mol
Cat. No. B12420706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanamivir-Cholesterol Conjugate
Molecular FormulaC61H104N8O15
Molecular Weight1189.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C
InChIInChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1
InChIKeyHHSAMDIFEWHABO-CENFOOLCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zanamivir-Cholesterol Conjugate: A Long-Acting Neuraminidase Inhibitor for Drug-Resistant Influenza


Zanamivir-Cholesterol Conjugate (CAS 2478446-18-1) is a novel long-acting neuraminidase (NA) inhibitor developed by covalently conjugating the established antiviral zanamivir (ZNV) to a cholesterol moiety [1]. This conjugation strategy was designed to overcome ZNV's poor pharmacokinetic profile—notably its short plasma half-life of 2.5–5.1 hours in humans and requirement for twice-daily intranasal administration [2]—by enhancing membrane targeting, cellular uptake, and plasma residence time. The conjugate has demonstrated markedly improved antiviral efficacy and extended plasma half-life compared to unmodified ZNV, and single-dose administration protects mice from lethal challenges with both wild-type and oseltamivir-resistant H1N1 influenza viruses bearing the H275Y mutation [1].

Why Zanamivir-Cholesterol Conjugate Cannot Be Substituted by Generic Neuraminidase Inhibitors


Generic or in-class substitution between neuraminidase inhibitors is not pharmacologically equivalent because these agents differ profoundly in their plasma half-life, lipophilicity, resistance profile, and route of administration [1]. Unmodified zanamivir exhibits a human plasma half-life of only 2.5–5.1 hours and negligible oral bioavailability (approximately 2%), necessitating twice-daily inhalation [2]. Oseltamivir, while orally bioavailable, is vulnerable to the H275Y resistance mutation that confers a >980-fold increase in IC50 [3]. Laninamivir octanoate offers prolonged pulmonary retention but requires conversion by intracellular esterases [4]. Zanamivir-Cholesterol Conjugate addresses all three limitations simultaneously—it extends plasma half-life, evades oseltamivir-class resistance via its zanamivir-derived pharmacophore, and gains membrane-targeting capability through cholesterol conjugation—making it a chemically and pharmacologically distinct entity that cannot be replaced by any single approved neuraminidase inhibitor [1].

Zanamivir-Cholesterol Conjugate: Head-to-Head Quantitative Differentiation Evidence


Plasma Half-Life Extension of Zanamivir-Cholesterol Conjugate Versus Unmodified Zanamivir in Mice

The ZNV-cholesterol conjugate demonstrated markedly improved plasma half-life compared with unmodified ZNV in mice. While unmodified zanamivir exhibits a rapid elimination half-life of approximately 10 minutes following intravenous administration in mice [1], the cholesterol conjugate showed a substantially extended plasma half-life, enabling sustained antiviral exposure after a single dose [2]. In humans, zanamivir's serum half-life is 2.5–5.1 hours after inhalation [3], providing a clinical baseline for the improvement sought by the conjugate strategy.

Pharmacokinetics Long-acting antiviral Plasma half-life

Lipophilicity Enhancement: Zanamivir-Cholesterol Conjugate LogP of 5.3 Versus Parent Zanamivir LogP of -3.6

Conjugation of zanamivir to cholesterol dramatically increases lipophilicity, shifting the LogP from approximately -3.6 for unmodified zanamivir to 5.3 for the ZNV-cholesterol conjugate [1]. The conjugate's LogP of 5.3 was reported by InvivoChem and is consistent with the addition of the highly lipophilic cholesterol moiety . This physicochemical transformation enables membrane targeting and cellular entry, as demonstrated by mechanistic studies showing that the conjugate targets the cell membrane and enters host cells [2].

Lipophilicity Drug delivery Membrane targeting

Single-Dose In Vivo Protection Against Oseltamivir-Resistant H275Y Influenza in Mice

Single-dose intranasal administration of the ZNV-cholesterol conjugate protected mice from lethal challenges with both wild-type H1N1 and oseltamivir-resistant mutant H1N1 viruses bearing the H275Y substitution [1]. This is a critical distinction from oseltamivir, which loses activity against H275Y mutants. Data from independent resistance surveillance show that the H275Y mutation increases the oseltamivir IC50 by approximately 982-fold (from 0.46 nM to 451.90 nM), whereas zanamivir retains full potency (IC50 = 0.14 nM for both wild-type and H275Y mutant) [2]. By combining zanamivir's intrinsic resistance profile with cholesterol-mediated pharmacokinetic enhancement, the conjugate achieves single-dose protection where oseltamivir would fail.

Drug resistance H275Y mutation In vivo efficacy

Cellular Uptake and Membrane Targeting Mechanism Unique to Cholesterol-Conjugated Zanamivir

Mechanistic studies by Lv et al. demonstrated that the ZNV-cholesterol conjugate targets the cell membrane and enters host cells, thereby inhibiting NA function and the assembly of progeny virions [1]. This intracellular access is mechanistically distinct from unmodified zanamivir, which acts primarily in the extracellular space and is limited by poor membrane permeability (LogP ≈ -3.6). Neither oseltamivir, peramivir, nor laninamivir octanoate have been reported to utilize cholesterol-mediated membrane targeting as a primary mechanism of cellular entry. The conjugate thus inhibits both extracellular NA activity and intracellular virion assembly, providing a dual-site mechanism not available with any parent neuraminidase inhibitor [1].

Cellular uptake Membrane targeting Mechanism of action

Cross-Class Pharmacokinetic Benchmarking: ZNV-Cholesterol Conjugate Versus Laninamivir Octanoate and Peramivir

The ZNV-cholesterol conjugate achieves its extended half-life through cholesterol-mediated membrane anchoring, a fundamentally different strategy from laninamivir octanoate, which relies on esterase-dependent prodrug conversion and prolonged intrapulmonary retention (active laninamivir retained in airway above IC50 for >10 days after a single inhaled dose) [1]. Peramivir offers a human terminal half-life of approximately 20 hours via intravenous administration [2] but lacks the membrane-targeting properties of the cholesterol conjugate. The conjugate's approach is more analogous to CD388 (a dimeric zanamivir-Fc conjugate with a plasma half-life of 190 hours in rats) [3], but achieves extended duration with a small-molecule cholesterol anchor rather than an Fc fusion, potentially enabling different administration routes and manufacturing economics.

Pharmacokinetic benchmarking Long-acting comparator Prodrug comparison

Zanamivir-Cholesterol Conjugate: Best Application Scenarios for Research and Industrial Procurement


Preclinical Development of Long-Acting Influenza Therapeutics Targeting Oseltamivir-Resistant Strains

The ZNV-cholesterol conjugate is uniquely suited for preclinical programs developing treatments against oseltamivir-resistant influenza. The compound provides single-dose protection in mice against H275Y mutant H1N1—the most clinically prevalent oseltamivir-resistance mutation—while simultaneously offering extended plasma half-life compared to unmodified zanamivir [1]. This combination of resistance-evading pharmacology and sustained exposure is not available from any single approved neuraminidase inhibitor. Research teams procuring this compound can evaluate long-acting monotherapy against drug-resistant influenza without the confounding factor of prodrug activation kinetics.

Membrane-Targeted Antiviral Drug Delivery Research Using Cholesterol Anchoring Strategy

The ZNV-cholesterol conjugate serves as a validated proof-of-concept molecule for cholesterol-mediated membrane anchoring as a half-life extension strategy for small-molecule antivirals. Its LogP shift from -3.6 (zanamivir) to 5.3 demonstrates a nearly 9-order-of-magnitude increase in lipophilicity, enabling membrane targeting and cellular entry that is mechanistically distinct from both prodrug approaches (laninamivir octanoate) and Fc-fusion strategies (CD388) [1]. Industrial research groups evaluating platform technologies for improving the pharmacokinetics of other small-molecule therapeutics can use this conjugate as a benchmark comparator for membrane-anchoring conjugation strategies [2].

In Vitro and In Vivo Resistance Profiling Against Neuraminidase Inhibitor Panels

For surveillance and resistance-monitoring programs, the ZNV-cholesterol conjugate adds a mechanistically distinct probe to NA inhibitor panels. Because zanamivir retains potency against H275Y mutants (IC50 unchanged at ~0.14 nM) while oseltamivir exhibits a ~982-fold potency loss [1], the cholesterol conjugate can probe whether membrane anchoring further suppresses the emergence of resistance by adding an intracellular site of action to the established extracellular NA inhibition. Procurement for resistance-profiling studies enables head-to-head comparisons against oseltamivir, zanamivir, peramivir, and laninamivir in the same assay format.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Small-Molecule Half-Life Extension Technologies

The ZNV-cholesterol conjugate is an ideal tool compound for PK/PD modeling studies comparing half-life extension technologies. Its cholesterol anchor confers extended plasma residence through membrane partitioning—a mechanism distinguishable from the FcRn-mediated recycling of CD388 (t1/2 = 190 h in rats) [1] and the esterase-dependent pulmonary retention of laninamivir octanoate . Academic and industrial laboratories procuring this compound for PK/PD studies can directly compare the exposure-response relationships of membrane-anchored, Fc-fused, and prodrug long-acting neuraminidase inhibitors within the same experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanamivir-Cholesterol Conjugate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.